1-(Anthracen-9-ylacetyl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 132877 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic applications.
Métodos De Preparación
The synthesis of NSC 132877 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: The resulting product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production: On an industrial scale, the production of NSC 132877 involves large-scale reactors and continuous monitoring to maintain the quality and consistency of the compound.
Análisis De Reacciones Químicas
NSC 132877 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 132877 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
NSC 132877 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and develop new synthetic pathways.
Biology: The compound is employed in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: NSC 132877 is investigated for its potential in treating certain diseases, particularly those involving specific biochemical pathways.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 132877 involves its interaction with specific molecular targets within cells. The compound binds to these targets, altering their activity and triggering a cascade of biochemical events. These pathways often involve the modulation of enzyme activity, changes in gene expression, and the regulation of cellular signaling processes.
Comparación Con Compuestos Similares
NSC 132877 can be compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as NSC 125973 and NSC 125973 have similar structures but differ in their specific functional groups and reactivity.
Uniqueness: The uniqueness of NSC 132877 lies in its specific binding affinity to certain molecular targets and its distinct chemical reactivity, making it valuable in both research and industrial applications.
Propiedades
Número CAS |
26965-33-3 |
---|---|
Fórmula molecular |
C22H21NO3 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
1-(2-anthracen-9-ylacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C22H21NO3/c24-21(23-11-9-15(10-12-23)22(25)26)14-20-18-7-3-1-5-16(18)13-17-6-2-4-8-19(17)20/h1-8,13,15H,9-12,14H2,(H,25,26) |
Clave InChI |
DEFKIYOOHWBUGZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C(=O)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.